molecular formula C27H48O B12053290 5|A-Cholestan-3|A-ol-d5

5|A-Cholestan-3|A-ol-d5

Cat. No.: B12053290
M. Wt: 393.7 g/mol
InChI Key: QYIXCDOBOSTCEI-PFPUTWTGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5α-Cholestan-3β-ol-d5 involves the deuteration of 5α-Cholestan-3β-ol.

Industrial Production Methods: Industrial production of 5α-Cholestan-3β-ol-d5 follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5α-Cholestan-3β-ol-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of metabolic pathways and pharmacokinetics. The presence of deuterium atoms can lead to differences in the compound’s behavior in biological systems, making it a valuable tool for researchers .

Properties

Molecular Formula

C27H48O

Molecular Weight

393.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13D2,17D2,21D

InChI Key

QYIXCDOBOSTCEI-PFPUTWTGSA-N

Isomeric SMILES

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C)([2H])[2H])O

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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